molecular formula C10H14N2O B2399948 2-(Cyclopentylmethoxy)pyrimidine CAS No. 2175978-67-1

2-(Cyclopentylmethoxy)pyrimidine

Cat. No.: B2399948
CAS No.: 2175978-67-1
M. Wt: 178.235
InChI Key: FWSSCAINTCRZIN-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It contains a pyrimidine ring and a cyclopentylmethoxy group. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

2-(Cyclopentylmethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets by inhibiting their expression and activities, leading to its anti-inflammatory effects.

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections . The mode of action of pyrimidines includes inhibition of methionine biosynthesis and secretion of hydrolytic enzymes .

Pharmacokinetics

Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, duration of action, drug interaction potential, and adverse effects .

Result of Action

Given that pyrimidines are known to have anti-inflammatory effects , it can be inferred that this compound may also exhibit similar effects. This could involve reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated pyrimidine derivatives, amines, thiols, and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylmethoxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyrimidine: Similar in structure but lacks the cyclopentyl group.

    2-(Cyclohexylmethoxy)pyrimidine: Contains a cyclohexyl group instead of a cyclopentyl group.

    2-(Cyclopentylmethoxy)quinazoline: Similar structure but with a quinazoline ring instead of a pyrimidine ring.

Uniqueness

2-(Cyclopentylmethoxy)pyrimidine is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(cyclopentylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h3,6-7,9H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSSCAINTCRZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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